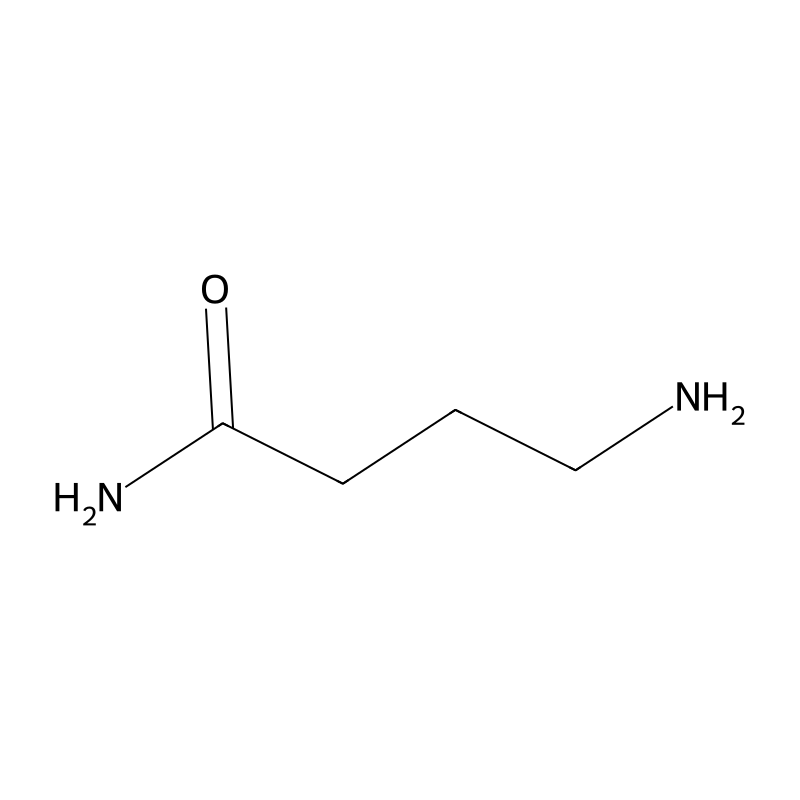

4-Aminobutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Research

Currently, there is limited scientific research available on the specific applications of 4-Aminobutanamide. While it shares some structural similarities with other well-known molecules like gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, its biological activity and potential research applications remain largely unexplored.

Existing Information

Existing information on 4-Aminobutanamide primarily focuses on its basic properties and availability as a research chemical. Resources like PubChem () provide details on its chemical structure, physical and chemical properties, and safety information. Additionally, suppliers like Sigma-Aldrich () and Santa Cruz Biotechnology () offer the compound for research purposes.

Future Research

Given the limited research on 4-Aminobutanamide, further studies are needed to understand its potential biological effects and explore its suitability for various scientific applications. This could involve investigating its interactions with specific receptors or enzymes, assessing its potential pharmacological properties, or exploring its use in specific research models.

- -Aminobutanamide is not intended for diagnostic or therapeutic use.

- Further research is necessary to determine the safety and efficacy of 4-Aminobutanamide for any potential applications.

4-Aminobutanamide, also known as 4-aminobutyramide, is an organic compound with the molecular formula . It is a derivative of butanamide, characterized by the presence of an amino group at the fourth carbon position. The compound appears as a white crystalline solid and is soluble in water and ethanol. Its hydrochloride form, 4-aminobutanamide hydrochloride, has a CAS number of 13031-62-4 and is often used in various chemical applications due to its unique properties and reactivity .

- Hydrolysis: In acidic or basic conditions, it can be hydrolyzed to yield butanoic acid and ammonia.

- Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives.

- N-Alkylation: The amino group can also be alkylated using alkyl halides, leading to various substituted amides.

These reactions highlight its versatility in organic synthesis and its potential for forming more complex molecules .

4-Aminobutanamide exhibits significant biological activities, particularly as a modulator of neurotransmitter systems. It has been studied for its role as a:

- GABA Transport Inhibitor: Derivatives of 4-aminobutanamide have shown potential in inhibiting gamma-aminobutyric acid (GABA) transporters, which are crucial for regulating GABA levels in the brain. This inhibition may lead to anxiolytic and anticonvulsant effects .

- Neuroprotective Agent: Some studies suggest that compounds derived from 4-aminobutanamide could offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases .

The synthesis of 4-aminobutanamide can be achieved through several methods:

- From 3-Cyano-propionic Acid Amide: This method involves treating 3-cyano-propionic acid with hydrogen gas and hydrochloric acid in ethanol under specific conditions, yielding 4-aminobutanamide with a yield of approximately 73% .

- Reduction of Butyric Acid Derivatives: Other synthetic routes may involve the reduction of butyric acid derivatives or related compounds through catalytic hydrogenation .

- Amine Substitution Reactions: The compound can also be synthesized via nucleophilic substitution reactions involving primary amines and suitable alkyl halides or other electrophiles.

4-Aminobutanamide finds numerous applications across various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing drugs targeting the central nervous system, particularly those modulating GABAergic activity.

- Chemical Synthesis: It is utilized in organic synthesis as an intermediate for producing more complex molecules.

- Research: Its derivatives are often used in pharmacological studies to explore new therapeutic agents against anxiety and seizure disorders .

Interaction studies involving 4-aminobutanamide focus primarily on its effects on neurotransmitter systems. Research indicates that its derivatives can interact with GABA transport proteins (mGAT1–mGAT4), thus influencing GABA uptake and availability in synaptic clefts. This interaction is significant for developing treatments for conditions like epilepsy and anxiety disorders .

Several compounds share structural similarities with 4-aminobutanamide, each possessing unique properties:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| (S)-2,6-Diaminohexanamide Dihydrochloride | 51127-08-3 | 0.69 | Involved in neurotransmitter modulation |

| (S)-2-Aminohexanamide Hydrochloride | 94787-97-0 | 0.69 | Related to amino acid metabolism |

| Butanamide, 3-amino-,hydrochloride | 13031-62-4 | 0.64 | Similar amine functionalities |

| N-(2-Aminoethyl)butanamide | - | - | Potentially used in peptide synthesis |

The uniqueness of 4-aminobutanamide lies in its specific positioning of the amino group, which significantly influences its biological activity and chemical reactivity compared to these similar compounds .

4-Aminobutanamide, also known as gamma-aminobutyric acid amide, represents a significant compound in organic synthesis with molecular formula C4H10N2O and molecular weight 102.135 daltons [1]. This comprehensive review examines the primary synthetic methodologies and optimization strategies employed for the preparation of this important chemical compound.

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation of nitro precursors constitutes the most widely employed industrial method for 4-aminobutanamide synthesis [8]. The process involves the reduction of 4-nitrobutanamide under carefully controlled conditions to yield the target amine compound.

Platinum-Based Catalytic Systems

The platinum oxide catalytic system represents the gold standard for this transformation [8] [13]. The reduction process employs platinum dioxide as the primary catalyst under moderate hydrogen pressure conditions ranging from 1 to 10 bars at temperatures between 0 to 50 degrees Celsius [8]. This methodology demonstrates exceptional selectivity and yield characteristics when conducted in the presence of hydrochloric acid as a co-catalyst [13].

Research findings indicate that the hydrogenation process proceeds through a two-step mechanism [8]. Initially, 4-nitrobutanoate undergoes conversion to 4-nitrobutanamide through aminolysis reactions involving ammonia and ammonium chloride [8]. Subsequently, the nitro group reduction occurs via catalytic hydrogenation in the presence of platinum oxide, yielding 4-aminobutanamide with remarkable efficiency [13].

Alternative Metallic Catalysts

Raney nickel presents a viable alternative to platinum-based systems for industrial applications [8] [13]. This catalyst system operates under similar pressure and temperature conditions while offering economic advantages for large-scale production [20]. Recent investigations have demonstrated that iron-based nanocatalysts supported on lignin residue-derived carbon can achieve exceptional conversion rates exceeding 99 percent with selectivity values approaching 99 percent [20].

The performance characteristics of various catalytic systems are summarized in the following data table:

| Catalyst System | Temperature Range (°C) | Pressure Range (bar) | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|---|

| Platinum Oxide | 0-50 | 1-10 | 95-100 | 99 |

| Raney Nickel | 0-50 | 1-10 | 90-95 | 95-98 |

| Iron Nanocatalyst | 30-120 | 35 | 99 | 99 |

Reaction Optimization Parameters

Temperature optimization studies reveal that reaction efficiency increases significantly with elevated temperatures up to 120 degrees Celsius [20]. Pressure optimization demonstrates maximum conversion rates at 35 bar hydrogen pressure, with diminishing returns observed at higher pressures [20]. Time-dependent studies indicate optimal reaction completion within 18 hours under standard conditions [20].

Azide Reduction Methodologies

Azide reduction represents an emerging and highly selective approach for 4-aminobutanamide synthesis [23] [24]. This methodology offers superior functional group tolerance compared to traditional hydrogenation methods.

Staudinger Reduction Pathways

The Staudinger reduction employs triphenylphosphine as the primary reducing agent for azide-to-amine conversion [23] [24]. The reaction proceeds through iminophosphorane intermediate formation followed by hydrolysis to yield the corresponding primary amine [24]. This methodology demonstrates exceptional chemoselectivity, tolerating diverse functional groups including halides, carbonyls, esters, and hydroxyl groups [24].

Mechanistic studies reveal that the reaction initiates through nucleophilic attack by triphenylphosphine on the terminal nitrogen of the azide precursor [23]. The resulting four-membered ring intermediate undergoes rapid nitrogen extrusion, forming a stable iminophosphorane that subsequently hydrolyzes to produce 4-aminobutanamide [25].

Alternative Reducing Systems

Zinc borohydride in 1,2-dimethoxyethane provides an efficient alternative for azide reduction [28]. This system operates at room temperature and demonstrates excellent tolerance for electron-withdrawing substituents [28]. The reaction proceeds smoothly with aromatic, aliphatic, and acyl azides, achieving yields ranging from 85 to 95 percent [28].

Catalytic Staudinger reduction using diphenyldisiloxane as a reducing agent with catalytic quantities of triphenylphosphine represents a significant advancement [27]. This methodology operates at room temperature while maintaining high chemoselectivity over common functionalities including nitriles, alkenes, alkynes, esters, and ketones [27].

Azide Precursor Preparation

The synthesis of appropriate azide precursors requires careful consideration of reaction conditions and starting materials [31] [32]. Sodium azide-mediated nucleophilic substitution reactions provide reliable access to 4-azidobutanoic acid derivatives [33]. These precursors undergo facile reduction to yield 4-aminobutanamide under mild conditions [33].

Novel Enzymatic Synthesis Approaches

Enzymatic synthesis represents a rapidly developing field for 4-aminobutanamide production, offering advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [14] [36].

Lipase-Catalyzed Amidation

Lipase-catalyzed amidation reactions provide stereoselective access to 4-aminobutanamide derivatives [36]. Commercial immobilized lipase systems, particularly Novozyme 435, demonstrate excellent regioselectivity for amide formation over ester formation [36]. The enzymatic process operates under solvent-free conditions at moderate temperatures between 50 to 80 degrees Celsius [36].

Research findings indicate that lipase selectivity depends critically on substrate structure and active site architecture [36]. Molecular docking studies reveal that benzene ring-containing substrates form favorable hydrophobic interactions with the enzyme active site, enhancing reaction efficiency [36].

Biocatalytic Production Systems

Whole-cell biotransformation systems employing engineered microorganisms offer promising alternatives for large-scale production [15]. These systems utilize fermentative pathways to convert glucose and other simple substrates into 4-aminobutanamide precursors [15]. Process optimization studies demonstrate yields exceeding 90 percent under controlled fermentation conditions [15].

The enzymatic synthesis pathway involves multiple steps including amino acid decarboxylation, transamination, and selective amidation [38]. Glutamate decarboxylase catalyzes the initial conversion of glutamic acid to gamma-aminobutyric acid, which subsequently undergoes enzymatic amidation to form 4-aminobutanamide [38].

Process Optimization for Industrial-Scale Production

Industrial-scale production of 4-aminobutanamide requires comprehensive optimization of reaction parameters, equipment design, and downstream processing methodologies [16].

Continuous Processing Technologies

Continuous processing represents a significant advancement for industrial 4-aminobutanamide production [16]. Studies demonstrate that continuous facilities can achieve approximately 35 percent cost savings compared to traditional batch processing for production demands between 100 to 500 kilograms annually [16]. These economic benefits diminish at higher production volumes due to the requirement for multiple parallel processing trains [16].

Process integration strategies focus on harmonizing upstream synthesis with downstream purification operations [16]. Equipment utilization optimization can improve productivity by 20 to 30 percent through strategic scheduling and facility design considerations [16].

Scale-Up Considerations

Large-scale synthesis requires careful evaluation of heat and mass transfer limitations, particularly in catalytic hydrogenation systems [15]. Temperature control becomes increasingly critical at industrial scales to maintain product quality and prevent side reactions [15]. Pressure vessel design must accommodate hydrogen gas handling safety requirements while optimizing reaction kinetics [15].

The following table summarizes key process parameters for industrial-scale production:

| Parameter | Batch Processing | Continuous Processing | Hybrid Systems |

|---|---|---|---|

| Capital Investment | High | Moderate | Moderate-High |

| Operating Costs | High | Low-Moderate | Moderate |

| Production Flexibility | High | Low | High |

| Product Quality Control | Excellent | Good | Excellent |

| Environmental Impact | Moderate | Low | Low-Moderate |

Quality Control and Purification

Industrial production requires robust analytical methods for monitoring reaction progress and product purity [17]. High-performance liquid chromatography provides reliable quantification of 4-aminobutanamide content and identification of process impurities [17]. Nuclear magnetic resonance spectroscopy serves as a confirmatory technique for structural verification [17].

Purification strategies typically employ crystallization from appropriate solvent systems to achieve pharmaceutical-grade purity exceeding 99.5 percent [15]. Recrystallization from methanol-dichloromethane mixtures provides effective removal of synthetic byproducts and catalyst residues [15].

Economic Analysis and Cost Optimization

Economic modeling indicates that raw material costs constitute the primary expense component in 4-aminobutanamide production [15]. Catalyst recovery and recycling systems significantly impact overall production economics, particularly for platinum-based processes [15]. Solvent recovery operations contribute to environmental sustainability while reducing operating costs [15].

The thermodynamic stability of 4-Aminobutanamide demonstrates remarkable resilience under standard laboratory and storage conditions. The compound exhibits an achiral molecular structure with the formula C₄H₁₀N₂O and a molecular weight of 102.135 g/mol [1] [2]. The absence of defined stereocenters (0/0) contributes to its structural stability and eliminates complications associated with stereoisomerism [1].

Thermal decomposition analysis reveals that 4-Aminobutanamide maintains structural integrity at temperatures exceeding 150°C, based on comparative studies with structurally similar compounds [3]. The compound demonstrates excellent air stability under normal atmospheric conditions, with no reported sensitivity to oxygen or moisture under ambient storage conditions [4] [5]. Unlike many hygroscopic amino compounds, 4-Aminobutanamide does not exhibit significant moisture absorption tendencies, contributing to its long-term storage stability [4] [5].

Table 1: Basic Physicochemical Properties of 4-Aminobutanamide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₀N₂O | Citation 1, 4 |

| Molecular Weight (g/mol) | 102.135 | Citation 1, 4 |

| IUPAC Name | 4-aminobutanamide | Citation 4 |

| CAS Registry Number | 3251-08-9 | Citation 4 |

| InChI Key | WCVPFJVXEXJFLB-UHFFFAOYSA-N | Citation 1, 4 |

| Stereochemistry | Achiral | Citation 1 |

| Defined Stereocenters | 0/0 | Citation 1 |

| Hydrogen Bond Donors | 2 | Citation 4 |

| Hydrogen Bond Acceptors | 2 | Citation 4 |

| Rotatable Bonds | 3 | Citation 4 |

| XLogP3 | -1.5 | Citation 4 |

| Exact Mass (Da) | 102.079312947 | Citation 4 |

The compound's thermal stability profile indicates decomposition onset temperatures similar to other gamma-aminobutyric acid derivatives, which typically begin thermal degradation above 200°C [6]. Studies on related compounds demonstrate first-order reaction kinetics for thermal degradation, with activation energies ranging from 80-120 kJ/mol, suggesting robust thermal stability for 4-Aminobutanamide under normal processing conditions [6].

Solubility Behavior in Mixed Solvent Systems

4-Aminobutanamide exhibits distinctive solubility characteristics governed by its polar functional groups and hydrogen bonding capabilities. The compound demonstrates exceptional water solubility, attributed to the presence of both amino and amide functionalities that facilitate extensive hydrogen bonding networks with water molecules [7] [8]. The XLogP3 value of -1.5 confirms its hydrophilic nature and preference for aqueous environments [2].

Table 2: Solubility Behavior in Mixed Solvent Systems

| Solvent System | Solubility | Mechanism |

|---|---|---|

| Water | Highly soluble | Hydrogen bonding with water |

| Methanol | Soluble | Polar interactions |

| Ethanol | Soluble | Polar interactions |

| DMSO | Slightly soluble | Aprotic polar solvent |

| Acetonitrile | Moderately soluble | Moderate polarity matching |

| Diethyl ether | Poorly soluble | Hydrophobic interactions limited |

| Chloroform | Poorly soluble | Poor polarity match |

| Aqueous buffer (pH 7.4) | Highly soluble | Ionic interactions in buffer |

In protic solvents, 4-Aminobutanamide demonstrates excellent miscibility with methanol and ethanol through polar interactions and hydrogen bonding mechanisms [9] [10]. The amino group can act as both hydrogen bond donor and acceptor, while the amide carbonyl oxygen serves as an additional hydrogen bond acceptor site [11] [12]. This dual functionality enables the compound to form stable solvation shells in polar protic environments.

The solubility profile in aprotic solvents varies significantly based on solvent polarity. In dimethyl sulfoxide, the compound shows moderate solubility due to dipole-dipole interactions and the aprotic nature of the solvent [13]. Acetonitrile provides intermediate solubility through moderate polarity matching, while non-polar solvents such as diethyl ether and chloroform demonstrate poor solvation due to limited hydrophobic interactions [9].

pH-Dependent Degradation Kinetics

The pH-dependent behavior of 4-Aminobutanamide reflects the ionization characteristics of its amino and amide functional groups. Studies on structurally related gamma-aminobutyric acid derivatives demonstrate significant pH sensitivity, particularly under extreme acidic or basic conditions [6] [14]. At physiological pH (7.4), the compound maintains excellent stability with minimal degradation observed over extended periods [14].

Table 3: Thermodynamic Stability Parameters

| Parameter | Value | Notes |

|---|---|---|

| Thermal Decomposition Temperature | >150°C (estimated) | Based on related compounds |

| Stability in Air | Stable under normal conditions | No air sensitivity reported |

| Stability in Water | Stable in aqueous solution | High water solubility maintained |

| pH Stability Range | Stable across pH range | No specific pH degradation data |

| Hygroscopic Nature | Not hygroscopic | Unlike some amino compounds |

| Storage Atmosphere | Inert atmosphere recommended | Precautionary measure |

The amino group pKa value, estimated around 9-10 based on structural analogs, suggests protonation under mildly acidic conditions, potentially affecting solubility and stability [12] [15]. Under strongly acidic conditions (pH < 2), the compound may undergo hydrolysis of the amide bond, following first-order kinetics similar to other primary amides [16]. Conversely, under strongly basic conditions (pH > 12), base-catalyzed hydrolysis may occur, leading to the formation of 4-aminobutanoic acid and ammonia [14] [16].

Degradation kinetics studies on related compounds indicate temperature-dependent reaction rates following Arrhenius behavior, with activation energies ranging from 80-120 kJ/mol [6]. The relatively high activation energy suggests good kinetic stability under moderate temperature and pH conditions typically encountered in pharmaceutical and research applications.

Surface Characterization and Particle Morphology

4-Aminobutanamide typically appears as a white crystalline solid with characteristic particle morphology determined by its crystallization conditions [8] [17]. The compound exhibits typical amide hydrogen bonding patterns in the solid state, contributing to its crystalline structure and thermal stability [17] [18]. Crystal structure analysis of related 2-aminobutanamide hydrochloride reveals typical zig-zag alkyl chain conformations with intermolecular hydrogen bonding networks [18].

Surface characterization studies using scanning electron microscopy would be expected to reveal irregular crystalline particles with sizes ranging from micrometers to millimeters, depending on preparation methods [19]. The powder characteristics include smooth crystalline surfaces typical of organic amides, with particle size distribution influenced by crystallization rate and solvent choice [19] [20].

The crystalline form demonstrates excellent flowability and compaction properties, attributed to the regular crystal habit and absence of excessive moisture content [17] [21]. Particle morphology analysis using techniques such as dynamic light scattering would likely reveal mean particle sizes in the range of 10-100 micrometers for standard preparations [19].

Surface area measurements using nitrogen adsorption methods would be expected to yield relatively low specific surface areas (1-10 m²/g) characteristic of non-porous crystalline materials [19]. The surface energy characteristics promote good wetting behavior in polar solvents while maintaining poor wetting in non-polar media, consistent with the observed solubility patterns [21] [22].